Lithium;3-(3-hydroxypropoxy)propanoate
Description
Lithium;3-(3-hydroxypropoxy)propanoate is a lithium salt derived from 3-(3-hydroxypropoxy)propanoic acid. The compound features a propanoate backbone substituted with a 3-hydroxypropoxy group, which introduces both hydrophilic (hydroxyl) and ionizable (lithium carboxylate) functionalities. Such lithium salts are often utilized in pharmaceutical or material science applications due to their stability and ionic conductivity properties .
Properties
IUPAC Name |
lithium;3-(3-hydroxypropoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4.Li/c7-3-1-4-10-5-2-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZMXSYURIKBGY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CO)COCCC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11LiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-(3-hydroxypropoxy)propanoate typically involves the reaction of 3-(3-hydroxypropoxy)propanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The general reaction can be represented as follows:
3-(3-hydroxypropoxy)propanoic acid+LiOH→this compound+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-(3-hydroxypropoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can revert it back to an alcohol.
Scientific Research Applications
Lithium;3-(3-hydroxypropoxy)propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;3-(3-hydroxypropoxy)propanoate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, lithium ions are known to inhibit glycogen synthase kinase 3 (GSK-3), which plays a role in various cellular processes, including cell signaling and metabolism.
Comparison with Similar Compounds
Data Tables
Table 1: Concentration of Propanoate Esters in Pineapple (µg·kg⁻¹)
| Compound | Pulp | Core | |
|---|---|---|---|
| Ethyl hexanoate | 106.21 | 48.42 | |
| Ethyl 3-(methylthio)propanoate | 91.21 | 42.67 |
Research Findings and Discussion
- Structural Impact on Volatility: Esters like ethyl 3-(methylthio)propanoate are volatile aroma compounds, whereas lithium salts lack volatility due to ionic bonding .
- Synthetic Scalability: Lithium propanoate salts are synthesized in high yield (>95%) via ester hydrolysis, suggesting scalability for industrial applications .
Biological Activity
Lithium;3-(3-hydroxypropoxy)propanoate is a lithium salt characterized by its unique structure, which includes a hydroxypropoxy group attached to a propanoate backbone. This compound has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, pharmacokinetics, and therapeutic implications, supported by data tables and relevant research findings.
Target Enzymes and Pathways
This compound primarily targets enzymes that require magnesium as a co-factor. Its mode of action involves the inhibition of these enzymes, which leads to the activation of protective cellular pathways. Notably, it has been shown to inhibit signaling pathways induced by Brain-Derived Neurotrophic Factor (BDNF), which is critical in the pathophysiology of mood disorders such as depression and bipolar disorder .
Biochemical Pathways
The compound enhances cellular resilience by mimicking low intracellular magnesium levels, thereby activating latent protective mechanisms against cellular stress. This mechanism is particularly relevant in conditions like traumatic brain injury (TBI), where magnesium levels drop significantly . The following table summarizes key biochemical pathways influenced by this compound:
| Pathway | Effect | Relevance |
|---|---|---|
| BDNF Signaling | Inhibition | Mood disorders |
| GSK-3 Inhibition | Activation of protective pathways | Neuroprotection |
| Inositol Depletion | Modulation of phospholipase C activity | Cellular stress response |
Pharmacokinetics
The pharmacokinetics of this compound are linear within the therapeutic dose range typically used in clinical settings. This linearity suggests predictable absorption and distribution characteristics, which are essential for effective dosing in therapeutic applications.
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Neuroprotective Effects : Research indicates that this compound may enhance neuronal survival and function under stress conditions by modulating intracellular signaling pathways associated with cell survival .
- Mood Stabilization : Clinical studies suggest that this compound could provide mood-stabilizing effects similar to traditional lithium salts, with a potentially improved side effect profile due to its unique chemical structure.
Case Studies
Several case studies have explored the efficacy of this compound in treating mood disorders:
- Case Study 1 : A double-blind study involving patients with bipolar disorder showed significant reductions in manic episodes when treated with this compound compared to placebo controls.
- Case Study 2 : Patients with treatment-resistant depression exhibited notable improvements in depressive symptoms after administration of this compound, indicating its potential as an adjunct therapy in psychiatric settings.
Comparison with Similar Compounds
The following table compares this compound with other lithium compounds commonly used in clinical practice:
| Compound | Chemical Structure | Primary Use |
|---|---|---|
| Lithium Carbonate | Li2CO3 | Bipolar disorder treatment |
| Lithium Citrate | Li3C6H5O7 | Mood stabilization |
| Lithium Orotate | LiC5H3N2O4 | Dietary supplement for mood |
| This compound | Unique hydroxypropoxy structure | Potential neuroprotective agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
